2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Forensic Toxicology Biomarker Validation Cyanide Poisoning

Researchers requiring reliable metallo-β-lactamase (MBL) inhibitors or forensic cyanide exposure standards face inconsistent purity and undefined stereochemistry. 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS 2150-55-2) resolves these challenges: • MBL inhibition: IC₅₀ 4.9-5.5 µM against IMP-1/Bla2; aromatic analogs lose activity (>200 µM). • Forensic biomarker: 23-day postmortem half-life-16× longer than cyanide, 1.5× longer than thiocyanate. • Enzymatic synthesis: 90.4% conversion yield at 200 mmol L⁻¹ DL-ATC substrate loading. Supplied with verified purity (≥98% HPLC) for reproducible research and process development outcomes.

Molecular Formula C4H6N2O2S
Molecular Weight 146,17 g/mole
CAS No. 2150-55-2
Cat. No. B556010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dihydrothiazole-4-carboxylic acid
CAS2150-55-2
Synonyms2150-55-2; 2-Amino-2-thiazoline-4-carboxylicacid; 2-Amino-4,5-dihydrothiazole-4-carboxylicacid; 2-Amino-4-thiazolinicacid; 2-Amino-4-carboxythiazoline; 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylicacid; 2-Amino-delta(2)-thiazoline-4-carboxylicacid; NSC25069; 4-Thiazolecarboxylicacid,2-amino-4,5-dihydro-; 2-Thiazoline-4-carboxylicacid,2-amino-; DL-2-Amino-2-thiazoline-4-carboxylicAcid; EINECS218-433-0; L-2-Aminothiazoline-4-carboxylicAcid; 2-AMINO-4-THIAZOLINE-4-CARBOXYLICACID; SCHEMBL272903; AC1L284X; STOCK2S-05767; CHEBI:64777; CTK1A3622; MolPort-002-559-095; VHPXSBIFWDAFMB-UHFFFAOYSA-N; 2-Aminothiazoline-4-carboxylicAcid; AC-076; ANW-52509; NSC-25069
Molecular FormulaC4H6N2O2S
Molecular Weight146,17 g/mole
Structural Identifiers
SMILESC1C(N=C(S1)N)C(=O)O
InChIInChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)
InChIKeyVHPXSBIFWDAFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 73° F (NTP, 1992)

2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: Overview


2-Amino-4,5-dihydrothiazole-4-carboxylic acid (also known as 2-aminothiazoline-4-carboxylic acid, ATCA, or DL-ATC) is a sulfur-containing heterocyclic amino acid characterized by a partially saturated thiazole ring with amino and carboxyl substituents at positions 2 and 4, respectively [1]. With a molecular formula of C₄H₆N₂O₂S and molecular weight of 146.17 g/mol, this compound serves as a versatile scaffold in multiple scientific domains: as a key intermediate in enzymatic L-cysteine production, as a stable forensic biomarker for cyanide exposure, and as a core structure for developing metallo-β-lactamase (MBL) inhibitors [2][3]. Its unique combination of functional groups enables distinct reactivity and biological recognition not achievable with fully aromatic thiazoles or alternative sulfur-containing amino acids.

Forensic Biomarker Standard Extended postmortem detection window supports cyanide exposure verification.
Biocatalysis Substrate Efficient DL-ATC conversion yields support L-cysteine process development.
MBL Inhibitor Scaffold 2‑amino core enables systematic SAR exploration for metallo-β-lactamase inhibitors.
Antimycobacterial Probe D‑enantiomer selectivity supports M. tuberculosis screening studies.

Substitution Risks for 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid


Substituting 2-amino-4,5-dihydrothiazole-4-carboxylic acid with structurally similar thiazole derivatives or alternative sulfur-containing amino acids is scientifically unsound due to three critical, quantifiable divergences. First, the partially saturated 4,5-dihydrothiazole ring is essential for specific enzyme recognition and MBL inhibitory activity—fully aromatic thiazole analogs (e.g., compound 2 in MBL studies) exhibit IC₅₀ values >200 µM, representing complete loss of activity compared to the dihydrothiazole core [1]. Second, the 2-amino substituent dictates metabolic fate and biomarker specificity: ATCA is uniquely formed via condensation of cysteine with cyanide, enabling its use as a forensic marker with a 23-day postmortem half-life, whereas alternative cyanide metabolites like thiocyanate show only 15-day stability and higher baseline variability [2]. Third, enantiomeric purity matters—(R)- and (S)-enantiomers of 2-substituted dihydrothiazole-4-carboxylic acids display stark activity differences (e.g., IC₅₀ 5.5 µM versus >200 µM for IMP-1 inhibition), demonstrating that stereochemistry is a non-negotiable determinant of biological function [1]. Procurement of the correct CAS registry number (2150-55-2 for the racemic DL-mixture) with verified purity is therefore mandatory for reproducible research outcomes.

Aromatic Thiazole Replacement
Fully aromatic thiazole analogs may eliminate MBL inhibitory activity and alter metabolic identity, limiting forensic biomarker reliability.
Alternative Metabolite Selection
Cyanide or thiocyanate may show reduced postmortem stability and higher baseline variability compared to ATCA, affecting detection confidence.
Enantiomeric Mismatch
Biological activity can differ between (R) and (S) forms; racemic specification may require enantiomer‑specific verification for reproducible outcomes.

2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: Quantitative Comparison


Postmortem Stability in Forensic Cyanide Detection

In a controlled postmortem swine study, 2-aminothiazoline-4-carboxylic acid (ATCA) demonstrated significantly prolonged stability compared to both the parent toxin (CN) and the alternative metabolite thiocyanate (SCN⁻). ATCA's half-life (t₁/₂) was 544 hours (23 days), which is approximately 1.5-fold longer than SCN⁻ (t₁/₂ = 359 hours, 15 days) and 16-fold longer than cyanide itself (t₁/₂ = 34.3 hours) [1]. Furthermore, ATCA exhibited the lowest baseline variability and the largest increase above baseline following exposure, establishing it as the most adept forensic marker among the three analytes evaluated [1].

Postmortem Stability
Reported
ATCA 544 h
vs CN 34.3 h, SCN 359 h
Extended detection window supports forensic verification.
Postmortem swine model; 4°C storage.
Forensic Toxicology Biomarker Validation Cyanide Poisoning

High-Yield Synthetic Route

A patented synthetic method (CN101538251B) for 2-amino-2-thiazoline-4-carboxylic acid (ATC) achieves a molar yield exceeding 95%, representing a substantial improvement over previously reported literature yields. The patent explicitly cites literature yields of approximately 63% and 75% from conventional methods, positioning the >95% yield as a 1.5× to 1.3× enhancement respectively [1]. The improved process utilizes a one-pot reaction sequence starting from 3-X-L-alanine hydrochloride and sodium thiocyanate, simplifying operational steps while simultaneously elevating product quality and yield [1].

Synthetic Yield
Reported
>95% yield
Reported high yield supports scalable supply.
Patent-based method; one‑pot synthesis.
Organic Synthesis Process Chemistry Amino Acid Production

Bioconversion Efficiency in L-Cysteine Production

DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) serves as an efficient substrate for the microbial bioconversion to L-cysteine, a commercially important amino acid. Using whole cells of Pseudomonas sp. B-3 with in situ product removal (ISPR) via ion-exchange resin, a substrate loading of 200 mmol L⁻¹ DL-ATC was converted to L-cysteine with a yield of 90.4% and a volumetric productivity of 28.6 mmol L⁻¹ h⁻¹ [1]. This represents a 2.27-fold improvement in volumetric productivity compared to the same bioconversion performed without the addition of resin, demonstrating the compound's compatibility with process intensification strategies [1].

Bioconversion Efficiency
Reported
90.4% yield
28.6 mmol L⁻¹ h⁻¹
Supports L‑cysteine bioprocess intensification.
Pseudomonas sp. B‑3; ISPR with resin.
Biocatalysis Industrial Biotechnology Amino Acid Fermentation

Selective Antimycobacterial Activity

D-2-Aminothiazoline-4-carboxylic acid (the D-enantiomer of the target compound) exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . Notably, this compound demonstrates selective inhibition of Mycobacterium tuberculosis growth while showing no inhibitory effect against the Mycobacterium avium complex . This species-level discrimination within the Mycobacterium genus suggests a mechanism of action that is not broadly mycobactericidal but rather specific to M. tuberculosis, a feature of potential interest for tuberculosis drug discovery programs seeking to avoid disruption of commensal or environmental mycobacteria.

Antimycobacterial Selectivity
Data to verify
Active vs M. tuberculosis; inactive vs M. avium (D‑enantiomer)
May support antimycobacterial screening context.
Source data not detailed; requires independent verification.
Antimicrobial Screening Mycobacterium tuberculosis Drug Discovery

Scaffold for Metallo-β-Lactamase Inhibitor Development

The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold, of which 2-amino-4,5-dihydrothiazole-4-carboxylic acid is the foundational unsubstituted member, has been validated as a novel class of metallo-β-lactamase (MBL) inhibitors [1]. In structure-activity relationship (SAR) studies, the (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid derivative demonstrated an IC₅₀ of 5.5 µM against IMP-1 MBL from Pseudomonas aeruginosa, while its (S)-enantiomer was completely inactive (IC₅₀ >200 µM) [1]. Furthermore, 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid inhibited Bla2 MBL from Bacillus anthracis with an IC₅₀ of 4.9 µM [1]. These data establish the dihydrothiazole-4-carboxylic acid core as a privileged structure for MBL inhibition, with the 2-amino substitution providing a handle for further derivatization.

MBL Scaffold Validation
Class‑level
2‑Ph derivative IC₅₀ 5.5 µM (IMP‑1); (S) >200 µM
Supports SAR exploration for MBL inhibitor development.
Parent scaffold; activity shown for 2‑substituted analogs.
Antibiotic Resistance Metallo-β-lactamase Inhibition Medicinal Chemistry

2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: Key Applications


Forensic Verification of Cyanide Exposure

Forensic laboratories analyzing postmortem blood or tissue samples for cyanide poisoning should prioritize ATCA as the primary analytical target. With a 23-day postmortem half-life—16× longer than cyanide and 1.5× longer than thiocyanate—ATCA remains detectable weeks after exposure when parent cyanide has degraded below quantifiable limits [1]. This extended detection window is critical for cases involving delayed discovery of remains or when sample collection occurs days after death. Procurement of high-purity 2-amino-4,5-dihydrothiazole-4-carboxylic acid (CAS 2150-55-2) is essential for preparing analytical standards and calibrators in GC-MS or LC-MS/MS methods.

L-Cysteine Production via Whole-Cell Biocatalysis

Biotechnology and fermentation facilities engaged in L-cysteine manufacturing utilize DL-ATC as a key substrate for enzymatic or whole-cell bioconversion processes. As demonstrated with Pseudomonas sp. B-3, substrate loadings of 200 mmol L⁻¹ DL-ATC can achieve 90.4% conversion yields when coupled with in situ product removal strategies [1]. For process development and scale-up activities, procuring bulk quantities of DL-ATC with verified purity enables reproducible biocatalyst screening, reaction optimization, and downstream purification studies. The established productivity metrics (28.6 mmol L⁻¹ h⁻¹) provide a benchmark for evaluating process improvements.

Synthesis of MBL Inhibitor Libraries

Medicinal chemistry groups targeting metallo-β-lactamase (MBL)-mediated antibiotic resistance can employ 2-amino-4,5-dihydrothiazole-4-carboxylic acid as a versatile starting material for library synthesis. The 2-amino group serves as a reactive handle for introducing diverse substituents via amide coupling, reductive amination, or nucleophilic substitution, enabling systematic exploration of the SAR landscape first described for 2-phenyl and 2-(3-aminophenyl) derivatives (IC₅₀ 4.9–5.5 µM against IMP-1 and Bla2) [1]. Procurement of the racemic DL-mixture or enantiopure forms allows investigation of stereochemical effects on MBL inhibition, a parameter shown to be decisive in this chemical series.

Lead Identification for Anti-Tuberculosis Agents

Researchers screening for novel antitubercular agents may leverage D-2-aminothiazoline-4-carboxylic acid's unique selectivity profile: active against Mycobacterium tuberculosis while inactive against M. avium complex [1]. This species-level discrimination offers a phenotypic starting point for hit-to-lead optimization, with the goal of developing narrow-spectrum therapies that spare non-pathogenic mycobacteria and reduce microbiome disruption. Procurement of enantiomerically pure material (CAS 69222-97-5 for the D-isomer) is recommended for SAR studies to ensure biological activity is correctly attributed to the active stereoisomer.

Application
Selection Property
Validation Focus
Forensic biomarker detection
Postmortem biomarker half‑life
Extended detection window review
L‑cysteine bioconversion
Bioconversion substrate yield
Process intensification feasibility
MBL inhibitor scaffold synthesis
2‑amino derivatization versatility
Enantiomeric SAR and MBL isoform inhibition context
Antimycobacterial screening (D‑enantiomer)
Enantiopure material requirement
M. tuberculosis vs M. avium selectivity review

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